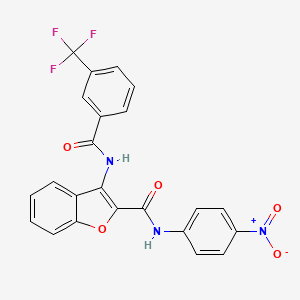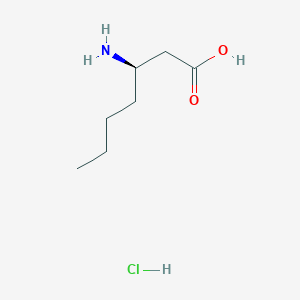
N-(4-nitrophenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-nitrophenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H14F3N3O5 and its molecular weight is 469.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
N-(4-nitrophenyl) derivatives have been synthesized and characterized, with studies revealing their crystal structures through single-crystal X-ray diffraction. These analyses provide insights into the molecular geometries and intermolecular interactions, which are crucial for understanding the material properties and potential applications in designing new compounds and materials (Saeed, Hussain, & Flörke, 2008).
Corrosion Inhibition
Research has shown that N-phenyl-benzamide derivatives, including those with nitro substituents, demonstrate significant inhibition efficiency against the acidic corrosion of mild steel. These findings highlight their potential application in corrosion protection technologies, which is essential for extending the lifespan of metal infrastructure (Mishra et al., 2018).
Chemosensors for Cyanide Detection
N-nitrophenyl benzamide derivatives have been developed as chemosensors for detecting cyanide ions in aqueous environments. Their high selectivity makes them practical for monitoring cyanide concentrations in water samples, which is critical for environmental monitoring and ensuring water safety (Sun, Wang, & Guo, 2009).
Polymer Synthesis and Applications
Studies have explored the synthesis of polymers and copolymers containing N-(4-nitrophenyl) benzamide units, demonstrating their potential in creating materials with unique properties such as low polydispersity and thermal stability. These materials could find applications in various fields, including the development of high-performance polymers and nanocomposites (Yokozawa et al., 2002).
Two-Photon Uncaging for Biological Studies
The design and synthesis of chromophores based on N-(4-nitrophenyl) units for two-photon (TP) uncaging using near-infrared light have been reported. These compounds offer promising applications in physiological studies, allowing for the precise control of biochemical reactions in living organisms with minimal damage and deep tissue penetration (Komori et al., 2016).
Fluorescent Properties and Antiproliferative Activities
Research into 4-nitrophenyl-functionalized benzofuran derivatives has evaluated their binding activities with telomeric DNA and antiproliferative activities against tumor cells. These studies suggest potential applications in cancer research and the development of therapeutic agents targeting DNA structures in cancer cells (Carella et al., 2019).
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O5/c24-23(25,26)14-5-3-4-13(12-14)21(30)28-19-17-6-1-2-7-18(17)34-20(19)22(31)27-15-8-10-16(11-9-15)29(32)33/h1-12H,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRTUMJYZJNZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)

![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclobutanecarboxamide](/img/structure/B2508795.png)

![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2508799.png)


![1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol](/img/structure/B2508803.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)
![N-(4-bromophenyl)-2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2508805.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)
![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)
